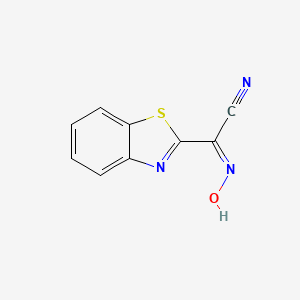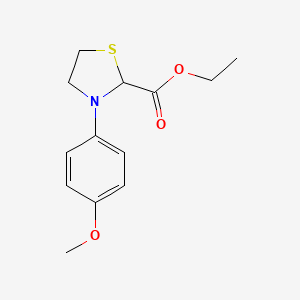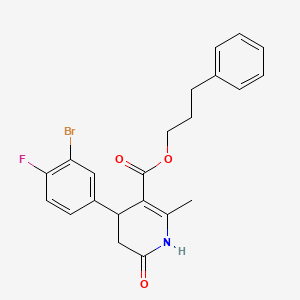![molecular formula C22H19F3N2O3S B11101746 N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B11101746.png)
N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenylamine with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)aniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Key factors in industrial production include the selection of appropriate reaction vessels, temperature control systems, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-2-[(phenylsulfonyl)anilino]acetamide
- N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(fluoromethyl)anilino]acetamide
- N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(chloromethyl)anilino]acetamide
Uniqueness
N-(3-Methylphenyl)-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19F3N2O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19F3N2O3S/c1-16-7-5-9-18(13-16)26-21(28)15-27(31(29,30)20-11-3-2-4-12-20)19-10-6-8-17(14-19)22(23,24)25/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
DKGGSFIZQVJZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dinicotinamide](/img/structure/B11101670.png)


![N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B11101699.png)
![4-({[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzoic acid](/img/structure/B11101711.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11101714.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11101730.png)

![{2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron](/img/structure/B11101742.png)
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B11101743.png)
![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11101744.png)
![5-Bromo-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11101756.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11101760.png)
